molecular formula C20H32O2 B12697805 3,13-Octadecadiyn-1-ol acetate CAS No. 71673-26-2

3,13-Octadecadiyn-1-ol acetate

Cat. No.: B12697805
CAS No.: 71673-26-2
M. Wt: 304.5 g/mol
InChI Key: USKFCNOSYITNJG-UHFFFAOYSA-N
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Description

3,13-Octadecadiyn-1-ol acetate is an organic compound with the molecular formula C20H32O2. It is a derivative of octadecadiyn-1-ol, where the hydroxyl group is acetylated. This compound is known for its unique structure, which includes two triple bonds and an acetate group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,13-Octadecadiyn-1-ol acetate typically involves the acetylation of 3,13-Octadecadiyn-1-ol. One common method is the reaction of 3,13-Octadecadiyn-1-ol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to prevent isomerization of the triple bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3,13-Octadecadiyn-1-ol acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

3,13-Octadecadiyn-1-ol acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,13-Octadecadiyn-1-ol acetate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique structure .

Comparison with Similar Compounds

Similar Compounds

  • Z,Z-3,13-Octadecadien-1-ol acetate
  • 2,13-Octadecadiyn-1-ol acetate

Uniqueness

3,13-Octadecadiyn-1-ol acetate is unique due to its two triple bonds and acetate group, which confer distinct chemical and biological properties.

Properties

CAS No.

71673-26-2

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

octadeca-3,13-diynyl acetate

InChI

InChI=1S/C20H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h3-5,8-15,18-19H2,1-2H3

InChI Key

USKFCNOSYITNJG-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCCCCCCCC#CCCOC(=O)C

Origin of Product

United States

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